

Application Notes and Protocols for (R)-Methotrexate-d3 in Clinical Mass Spectrometry

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Compound of Interest

Compound Name: (R)-Methotrexate-d3

Cat. No.: B12413040

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Introduction

Methotrexate (MTX), an antifolate agent, is a cornerstone therapy for various cancers and autoimmune diseases such as rheumatoid arthritis.[1][2][3] Due to its narrow therapeutic index, monitoring plasma concentrations of methotrexate is crucial to ensure efficacy while minimizing toxicity.[2] While immunoassays have been traditionally used, they can suffer from cross-reactivity with methotrexate metabolites, potentially leading to inaccurate measurements.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive method for the therapeutic drug monitoring (TDM) of methotrexate.[5][6][7]

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry.[8] **(R)-Methotrexate-d3**, a deuterated form of the (R)-enantiomer of methotrexate, serves as an ideal internal standard for the quantification of methotrexate in biological matrices. Its use ensures high accuracy and precision by compensating for variations during sample preparation, chromatography, and ionization.[8]

Principle of the Method

The methodology involves the addition of a known concentration of **(R)-Methotrexate-d3** to patient samples (e.g., plasma, serum). Both the endogenous methotrexate and the **(R)-Methotrexate-d3** internal standard are co-extracted and analyzed by LC-MS/MS. The chromatographic step separates methotrexate from other endogenous compounds and its metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpterotic acid (DAMPA).[2][4] In the mass spectrometer, the compounds are ionized, and specific precursor-to-product ion transitions are monitored for both methotrexate and **(R)-Methotrexate-d3**. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of methotrexate in the sample, providing a highly reliable and reproducible measurement.

Applications

The primary application of **(R)-Methotrexate-d3** in clinical mass spectrometry is for the therapeutic drug monitoring (TDM) of methotrexate in patients undergoing treatment for:

- **Oncological Diseases:** High-dose methotrexate therapy is common in the treatment of acute lymphoblastic leukemia, osteosarcoma, and non-Hodgkin lymphoma.[5]
- **Autoimmune Disorders:** Low-dose methotrexate is a first-line treatment for rheumatoid arthritis.[3]
- **Pharmacokinetic and Bioequivalence Studies:** To accurately determine the pharmacokinetic parameters of methotrexate in clinical trials.[9]

This method is particularly valuable after the administration of glucarpidase, an enzyme used to rapidly lower methotrexate levels in cases of toxicity, as immunoassays can be unreliable in this context due to interference from metabolites.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for methotrexate quantification using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Methotrexate Quantification

Parameter	Concentration Range	Matrix	Reference
Linearity	0.025–10 µmol/L	Plasma/Serum	[4]
Linearity	up to 50 µmol L ⁻¹	Plasma	[5]
Linearity	5–1000 ng/mL (0.01–2.20 µmol/L)	Plasma	[6]
Linearity	0.1 - 100.0 ng/mL	Plasma	[9]
Lower Limit of Quantification (LLOQ)	25 nmol L ⁻¹	Plasma	[5]
Lower Limit of Quantification (LLOQ)	5 ng/mL	Plasma	[6]
Lower Limit of Quantification (LLOQ)	0.1 nmol/L	Serum	[7]

Table 2: Precision and Accuracy of Methotrexate Quantification

Parameter	QC Level	Precision (%CV)	Accuracy (%)	Matrix	Reference
Intra-day and Inter-day Precision	N/A	< 8.3%	N/A	Plasma	[5]
Intra- and Inter-batch Precision	5-1000 ng/mL	< 7.67%	96.33% - 108.94%	Plasma	[10]
Between-batch and Within-batch Precision	N/A	≤6%	Mean bias <5%	Fresh Frozen Plasma	[7]

Table 3: Recovery and Matrix Effect

Parameter	QC Level	Value (%)	Matrix	Reference
Extraction Recovery	Low, Medium, High	82.20% - 93.98%	Plasma	[6]
Extraction Recovery	N/A	24%	Plasma	[5]
Mean Recovery	Four Concentrations	107%	Serum	[7]
Matrix Effect	Low, High	102.69% – 105.28%	Plasma	[6]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a common and rapid method for sample clean-up.

- Reagents:
 - Methanol, HPLC grade
 - Acetonitrile, HPLC grade
 - **(R)-Methotrexate-d3** internal standard working solution (concentration will depend on the expected analyte concentration range)
- Protocol:
 - Pipette 50 µL of patient plasma or serum into a clean microcentrifuge tube.
 - Add 10 µL of the **(R)-Methotrexate-d3** internal standard working solution.
 - Add 150 µL of cold methanol/acetonitrile (1:1, v/v) to precipitate proteins.[10]
 - Vortex the mixture for 30 seconds.

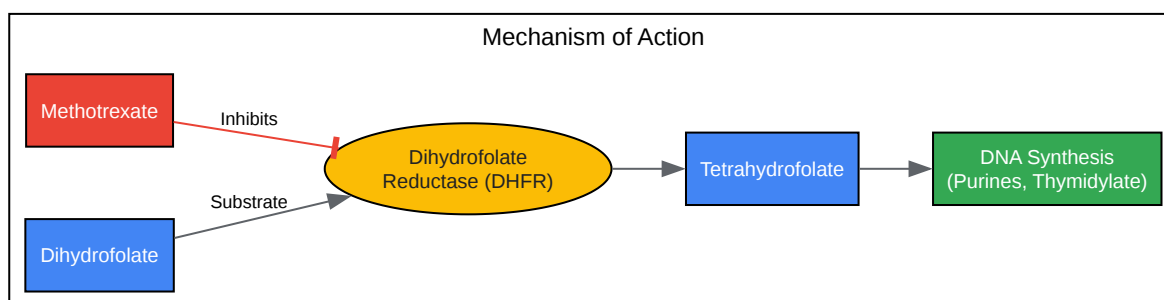
- Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an HPLC vial for analysis. To further reduce matrix effects, the supernatant can be diluted with water.[6]

2. LC-MS/MS Analysis

- Instrumentation:
 - A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[4][5]
- Chromatographic Conditions (Example):
 - Column: ACQUITY UPLC HSS C18 SB Column or equivalent (e.g., 2.1 x 50 mm, 1.8 μm). [4]
 - Mobile Phase A: 0.1% Formic acid in water.[11]
 - Mobile Phase B: Acetonitrile.[11]
 - Flow Rate: 0.4 - 0.5 mL/min.[10][11]
 - Gradient: A gradient elution is typically used to separate methotrexate from its metabolites. A representative gradient might be: 0-1.0 min 10% B, 1.0-5.0 min ramp to 90% B, 5.0-7.0 min hold at 90% B, followed by re-equilibration.[11]
 - Injection Volume: 5-20 μL.[9]
 - Column Temperature: 40 °C.[11]
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
 - Scan Type: Multiple Reaction Monitoring (MRM).[11]
 - MRM Transitions:
 - Methotrexate: m/z 455.1 → 308.1[5][6][11]

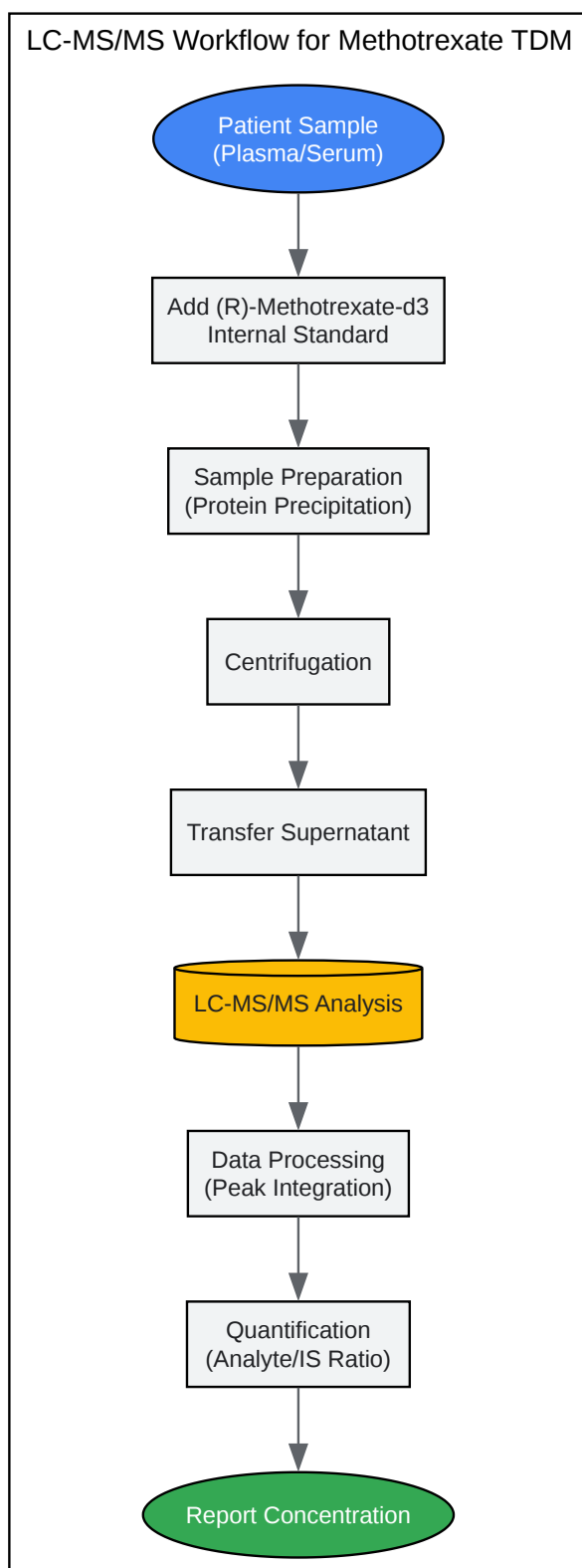
- **(R)-Methotrexate-d3** (IS): m/z 458.1 → 311.1 (or similar, depending on the deuteration pattern)

Visualizations



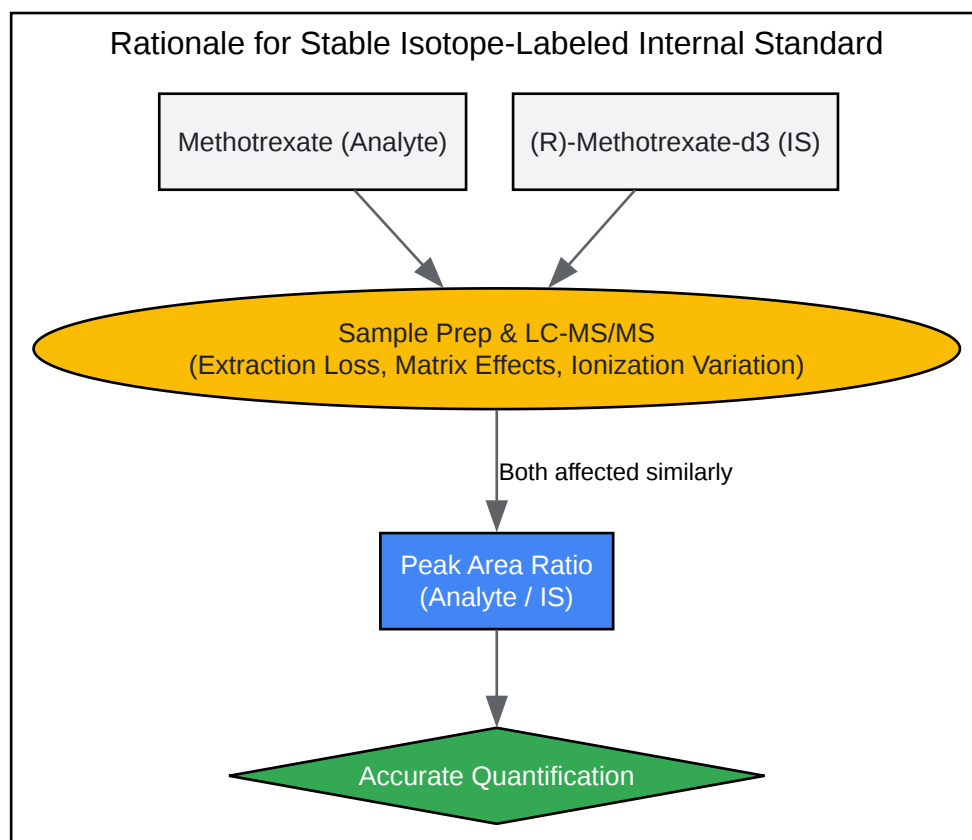
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Methotrexate's inhibitory action on dihydrofolate reductase.



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Typical workflow for methotrexate analysis by LC-MS/MS.



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Logic of using a stable isotope-labeled internal standard.

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